2-Fluoro-5-methyl-1H-indole
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Overview
Description
2-Fluoro-5-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, making them valuable in various fields such as medicinal chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For instance, the reaction of 5-fluoro-2-methylphenylhydrazine with an appropriate ketone can yield 2-Fluoro-5-methyl-1H-indole.
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2,3-diones, while substitution reactions can produce halogenated or nitrated indole derivatives .
Scientific Research Applications
2-Fluoro-5-methyl-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and targets depend on the specific biological context and the structure of the indole derivative .
Comparison with Similar Compounds
2-Fluoro-1H-indole: Lacks the methyl group at the 5-position.
5-Methyl-1H-indole: Lacks the fluorine atom at the 2-position.
2-Methyl-1H-indole: Lacks the fluorine atom and has a methyl group at the 2-position instead of the 5-position.
Uniqueness: 2-Fluoro-5-methyl-1H-indole is unique due to the presence of both a fluorine atom and a methyl group on the indole ring. This combination can enhance its biological activity and selectivity compared to other indole derivatives .
Properties
Molecular Formula |
C9H8FN |
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Molecular Weight |
149.16 g/mol |
IUPAC Name |
2-fluoro-5-methyl-1H-indole |
InChI |
InChI=1S/C9H8FN/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-5,11H,1H3 |
InChI Key |
VJHCWJQQRDBRFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)F |
Origin of Product |
United States |
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